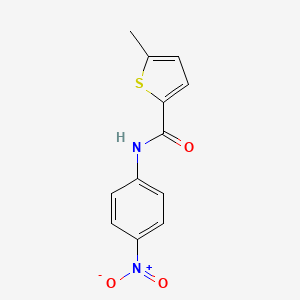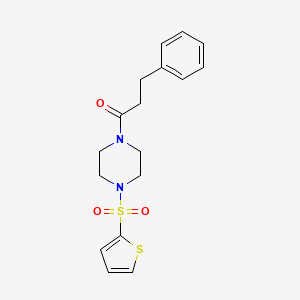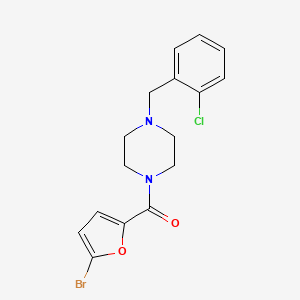
5-methyl-N-(4-nitrophenyl)-2-thiophenecarboxamide
Descripción general
Descripción
5-methyl-N-(4-nitrophenyl)-2-thiophenecarboxamide, also known as MNPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPTC is a thiophene derivative that has been synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
5-methyl-N-(4-nitrophenyl)-2-thiophenecarboxamide and similar compounds are utilized in the synthesis of various heterocyclic compounds. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring-opening to produce thioketene intermediates, which react with secondary amines to form thioamides. These are further cyclized to produce nonaromatic 1,1-dialkylindolium-2-thiolates (Androsov, 2008).
Conformational Polymorphism Studies
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a compound structurally similar to this compound, exhibits conformational polymorphism. This property was studied through crystallization, leading to different crystal colors (red, orange, and yellow), which differ in molecular packing and conformation (Yu et al., 2000).
Antidiabetic and Antimicrobial Potential
Compounds related to this compound have been evaluated for their antidiabetic and antimicrobial potential. For example, N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives showed significant inhibitory effects against α-glucosidase and α-amylase enzymes, along with antimicrobial potential against various bacteria and fungi (Thakal et al., 2020).
Electronic and Spectroscopic Properties
Studies on compounds similar to this compound focus on their electronic and spectroscopic properties. For instance, derivatives like 2,5-di(4-methyl-thiophen-2-yl)-1-(4-nitrophenyl)-1H-pyrrole have been synthesized and characterized for their potential in electrochromic devices. These compounds exhibit transitions and electronic band gaps significant for material science applications (Variş et al., 2006).
Solid-State NMR Studies
The molecular structure of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a compound related to this compound, was analyzed using solid-state NMR (SSNMR) and molecular modeling. This research offers insights into how minor changes in molecular conformation can significantly impact the associated NMR spectra, providing valuable information for the study of molecular structures in materials science (Smith et al., 2006).
Radiosensitization and Cytotoxicity Studies
2- and 3-nitrothiophene-5-carboxamides, structurally similar to this compound, have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These studies are crucial in the development of new therapeutic agents for cancer treatment (Threadgill et al., 1991).
Development of New Pharmaceutical Solids
The study of polymorphic forms of compounds structurally related to this compound is crucial for understanding the development of new pharmaceutical solids. These studies involve the analysis of molecular structure and its impact on the physical properties of the material (Yu et al., 2000).
Propiedades
IUPAC Name |
5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-8-2-7-11(18-8)12(15)13-9-3-5-10(6-4-9)14(16)17/h2-7H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEBWCHNAZADCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183699.png)
![2-(2-chloro-4-fluorophenoxy)-N-[3-(4-morpholinylcarbonyl)-2-thienyl]propanamide](/img/structure/B4183707.png)

![N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183718.png)

![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4183743.png)
![N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4183749.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4183756.png)
![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide](/img/structure/B4183764.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183774.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183780.png)
![1'-[1-methyl-3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4183785.png)

